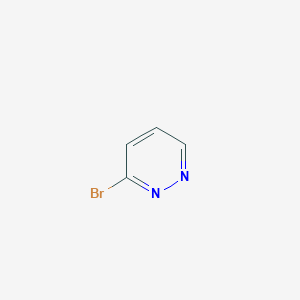

3-Bromopyridazine

Description

Significance of the Pyridazine (B1198779) Core in Contemporary Chemical Synthesis

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry. nih.gov Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a valuable building block for the synthesis of complex molecules. Pyridazine derivatives are integral to the development of new pharmaceuticals, agrochemicals, and materials with diverse functionalities. researchgate.netmdpi.com The presence of the two nitrogen atoms influences the ring's reactivity and provides sites for hydrogen bonding, which is crucial for biological activity. nih.gov

In medicinal chemistry, the pyridazine core is found in several marketed drugs, highlighting its importance in drug design and discovery. nih.gov Furthermore, pyridazine and its derivatives are extensively used in the creation of novel agrochemicals due to their high efficacy and more favorable environmental profiles. researchgate.net The versatility of the pyridazine structure continues to attract significant attention from researchers aiming to develop new molecules with enhanced properties. researchgate.net

Overview of Halogenated Pyridazines in Organic and Medicinal Chemistry Research

Halogenated pyridazines are a class of pyridazine derivatives where one or more hydrogen atoms on the pyridazine ring are substituted by halogen atoms such as bromine, chlorine, or fluorine. ontosight.ai This substitution significantly alters the electronic and steric properties of the pyridazine ring, providing a powerful tool for modulating the reactivity and biological activity of the resulting molecules. ontosight.aiacs.org The presence of a halogen atom, like bromine in 3-Bromopyridazine, introduces a reactive handle for various chemical transformations, particularly cross-coupling reactions. chemshuttle.com

In medicinal chemistry, halogen atoms are often incorporated into drug candidates to enhance their physicochemical properties and binding affinity to biological targets. acs.org Halogenated pyridazines have been investigated for a wide range of potential therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiacs.org The specific placement of the halogen atom on the pyridazine ring can have a profound impact on the compound's biological activity, making the synthesis of specific isomers a key focus of research. ontosight.ai

Historical Development and Key Milestones in this compound Research

The study of pyridazine derivatives has a long history, with significant progress made in the synthesis and application of these compounds over the past several decades. While specific historical milestones for this compound are not extensively documented in single reviews, its development is intrinsically linked to the broader advancements in heterocyclic chemistry. The exploration of pyridazine chemistry has been ongoing, with reviews of its applications and synthesis appearing as early as 1977 and being updated in subsequent years to include new findings. nih.gov

Key developments in the field include the establishment of efficient synthetic routes to the pyridazine core and the subsequent functionalization of this scaffold. The introduction of bromine at the 3-position of the pyridazine ring created a versatile intermediate for further chemical modification. chemshuttle.com Research has focused on leveraging the reactivity of the carbon-bromine bond in this compound for the construction of more complex molecular architectures through various coupling reactions. This has enabled the synthesis of a diverse library of pyridazine-containing compounds for evaluation in different areas of chemical and biological research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSUJOMLYXAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520082 | |

| Record name | 3-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88491-61-6 | |

| Record name | 3-Bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromopyridazine and Its Precursors

The synthesis of 3-Bromopyridazine can be approached through several distinct pathways. The choice of method often depends on the desired substitution pattern, available starting materials, and the required scale of the reaction. The primary strategies are categorized as direct bromination of a pre-formed pyridazine (B1198779) core and indirect routes that construct the functionalized heterocycle.

Direct Bromination Approaches for Pyridazine Core Formation

Directly introducing a bromine atom onto the pyridazine ring is challenging due to the electron-deficient nature of the diazine system, which deactivates it towards electrophilic aromatic substitution. nih.gov Consequently, harsh reaction conditions are often necessary, which can lead to issues with regioselectivity and yield. nih.gov

Achieving regioselective bromination, particularly at the C-3 position, is a significant synthetic hurdle. uzh.ch Standard electrophilic bromination methods often lack the required selectivity for electron-poor heterocycles like pyridazine. nih.gov One common strategy to overcome this involves the transformation of the pyridazine into its N-oxide derivative. The N-oxide activates the ring towards electrophilic attack, particularly at the positions alpha (2- and 6-) and gamma (4-) to the N-oxide functionality. researchgate.net Following the substitution reaction, the N-oxide can be deoxygenated to yield the desired substituted pyridazine. researchgate.net Another approach involves using brominating agents like N-bromosuccinimide (NBS), often in conjunction with an acid or a radical initiator, although controlling the position of bromination remains a key challenge. nsf.gov For related heterocycles like imidazo[1,2-a]pyridines, sodium bromite (B1237846) has been used as a halogen source to achieve regioselective C-3 bromination under transition-metal-free conditions. rsc.org

To improve the outcome of direct bromination, careful optimization of reaction parameters is crucial. Key variables include the choice of brominating agent, solvent, temperature, and the use of catalysts or additives. For instance, the bromination of various organic substrates has been optimized by studying catalyst loading and molar ratios to achieve high selectivity and yields. researchgate.net In the bromination of pyridine (B92270) derivatives, the reaction time and the amount of the brominating agent were found to be critical factors; excessive reaction time or reagent quantity could lead to a significant decrease in product yield. nih.gov The use of Lewis basic additives, such as lactic or mandelic acid, has been shown to enhance the reactivity of NBS in aromatic brominations through halogen bonding, which increases the electrophilicity of the bromine atom. nsf.gov Temperature control is also vital, as demonstrated in related Sandmeyer reactions where temperature variations dramatically altered product ratios. researchgate.net

Indirect Synthetic Routes to this compound Derivatives

Indirect methods, which involve multi-step sequences, often provide a more reliable and regiocontrolled pathway to this compound and its derivatives. These routes typically involve either the modification of a pre-functionalized pyridazine or the construction of the pyridazine ring itself with the bromine atom already incorporated.

A well-established indirect route is the Sandmeyer reaction, which converts an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.org This method is broadly applicable for synthesizing aryl halides from aryl amines. masterorganicchemistry.com The process begins with the diazotization of 3-aminopyridazine (B1208633) using a nitrite (B80452) source, such as sodium nitrite, in a cold, acidic medium like hydrobromic acid (HBr). This forms a reactive pyridazine-3-diazonium salt. Subsequent treatment of this intermediate with a copper(I) bromide (CuBr) catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding this compound. wikipedia.orgmasterorganicchemistry.com This reaction sequence offers a dependable method for introducing bromine at a specific position on the pyridazine ring, circumventing the regioselectivity issues associated with direct electrophilic bromination.

A more contemporary and powerful strategy for synthesizing highly functionalized pyridazines is the inverse-electron demand Diels-Alder (iEDDA) reaction. uzh.chorganic-chemistry.org This cycloaddition involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkene or enol ether. d-nb.inforesearchgate.net The initial cycloadduct rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine, which then aromatizes to the final pyridazine product. d-nb.info This approach is particularly valuable as it allows for the construction of the pyridazine ring with a predefined substitution pattern.

The use of 3-halotetrazines, specifically 3-bromo-1,2,4,5-tetrazine, as the diene component in iEDDA reactions has emerged as a highly effective route to 3-bromopyridazines. uzh.chresearchgate.net Research has demonstrated that the Lewis acid-mediated iEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether proceeds under mild conditions to afford functionalized 3-bromopyridazines with high efficiency and regiocontrol. organic-chemistry.orgnih.gov The reaction between 3-bromotetrazine and various silyl enol ethers, catalyzed by boron trifluoride (BF₃), has been shown to be robust, tolerating a range of functional groups and delivering 3-bromo-4-substituted pyridazines in good to excellent yields. uzh.ch A significant advantage of this method is its exclusive regioselectivity when using 1-monosubstituted silyl enol ethers, with the alternative 3-bromo-5-aryl pyridazine isomer not being observed. uzh.ch

| Entry | Silyl Enol Ether Dienophile | Resulting this compound Product | Yield (%) |

|---|---|---|---|

| 1 | 1-(trimethylsiloxy)cyclopentene | 3-Bromo-6,7-dihydro-5H-cyclopenta[d]pyridazine | 89 |

| 2 | 1-(trimethylsiloxy)cyclohexene | 3-Bromo-5,6,7,8-tetrahydrocinnoline | 85 |

| 3 | (1-phenylvinyl)oxy)trimethylsilane | 3-Bromo-4-phenylpyridazine | 93 |

| 4 | (1-(4-methoxyphenyl)vinyl)oxy)trimethylsilane | 3-Bromo-4-(4-methoxyphenyl)pyridazine | 87 |

| 5 | (1-(4-chlorophenyl)vinyl)oxy)trimethylsilane | 3-Bromo-4-(4-chlorophenyl)pyridazine | 85 |

| 6 | (1-(p-tolyl)vinyl)oxy)trimethylsilane | 3-Bromo-4-(p-tolyl)pyridazine | 88 |

| 7 | (1-(thiophen-2-yl)vinyl)oxy)trimethylsilane | 3-Bromo-4-(thiophen-2-yl)pyridazine | 75 |

Indirect Synthetic Routes to this compound Derivatives

Inverse-Electron Demand Diels-Alder (iEDDA) Reactions for Functionalized 3-Bromopyridazines

Role of Lewis Acids in iEDDA Reactivity and Regioselectivity

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a powerful tool for the synthesis of pyridazine derivatives. In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org The use of Lewis acids as catalysts can significantly enhance the reactivity and control the regioselectivity of these cycloadditions.

Lewis acids accelerate iEDDA reactions by coordinating to the diene, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and making it more electrophilic. rsc.orgunits.it This increased electrophilicity leads to a smaller energy gap between the diene's LUMO and the dienophile's HOMO (Highest Occupied Molecular Orbital), resulting in a faster reaction rate. rsc.org For instance, the reaction between 3-monosubstituted s-tetrazines and silyl enol ethers to produce functionalized pyridazines, including 3-bromo-pyridazines, demonstrates high regiocontrol when mediated by a Lewis acid. organic-chemistry.org

A study on the synthesis of 3-bromo-pyridazines via an iEDDA reaction between 3-bromo-s-tetrazine (3-Br-Tet) and silyl enol ethers highlighted the effectiveness of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. uzh.ch The coordination of the Lewis acid to the tetrazine core is a key step, and pre-stirring the Lewis acid with the tetrazine before adding the dienophile was investigated. However, this pre-stirring was found to diminish the yield, likely due to the decomposition of the tetrazine. uzh.ch The stability of the tetrazine towards the nucleophilic and basic silyl enol ether is enhanced by the fast kinetics achieved with the Lewis acid. uzh.ch

The electronic nature of the diazine substrate is a critical factor. Electron-poor substrates generally give higher yields in Lewis acid-catalyzed iEDDA reactions, while electron-neutral and electron-rich substrates may require higher temperatures and result in lower yields. acs.org The choice of Lewis acid and reaction conditions can be tailored to the specific substrates to optimize the reaction outcome. For example, bidentate Lewis acids have been shown to be effective catalysts in iEDDA reactions involving phthalazines. acs.orgresearchgate.net

| Reactants | Lewis Acid | Product | Key Finding |

| 3-Monosubstituted s-tetrazine & Silyl enol ethers | Lewis Acid | Functionalized pyridazines (including 3-bromo-pyridazines) | High regiocontrol is achieved. organic-chemistry.org |

| 3-Br-Tet & Silyl enol ether from cyclopentanone | BF₃·OEt₂ | 3-Bromo-pyridazine derivative | Lewis acid catalysis is necessary for fast kinetics and to prevent tetrazine decomposition. uzh.ch |

| Phthalazines & Dienophiles | Bidentate Lewis Acid | Arene-annulated eight-membered nitrogen heterocycles | Electron-poor phthalazines give higher yields. acs.org |

Green Chemistry Principles in Halogenated Pyyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netroyalsocietypublishing.org These principles are increasingly being applied to the synthesis of halogenated pyridines to create more sustainable and environmentally friendly methods.

Key green chemistry principles applicable to this area include:

Prevention of Waste: Designing syntheses to minimize byproducts. imist.maacs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. royalsocietypublishing.orgeurekaselect.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. royalsocietypublishing.orgacs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is one technique that can enhance reaction rates and reduce energy consumption. clockss.orgfrontiersin.org

For example, the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine (B18299) has been achieved using microwave heating without the need for metal catalysts or harsh thermal conditions. clockss.org This approach not only accelerates the reaction but also leads to higher purity and yields compared to conventional heating methods. clockss.org Similarly, the use of ionic liquids as both solvents and catalysts in pyridine synthesis represents a significant advancement in green chemistry. eurekaselect.com Ionic liquids are non-volatile, can be recycled, and often lead to milder reaction conditions and reduced waste. eurekaselect.com

Biocatalytic approaches are also emerging as a green alternative for the halogenation of organic molecules, offering high chemo-selectivity and atom efficiency under mild conditions. researchgate.net

In-situ Generation and Preparation of Organometallic Reagents from this compound

This compound is a valuable precursor for the in-situ generation of various organometallic reagents, which are subsequently used in a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Formation of 3-Pyridylzinc Bromide for Cross-Coupling Applications

Organozinc reagents, such as 3-pyridylzinc bromide, are important intermediates in organic synthesis. A facile and direct preparation of 3-pyridylzinc bromide from 3-bromopyridine (B30812) has been demonstrated using highly reactive Rieke zinc in the presence of a catalytic amount of lithium chloride. researchgate.net This method allows for the subsequent coupling with various electrophiles to yield the corresponding cross-coupled products in moderate to good yields. researchgate.net The direct insertion of active zinc into bromopyridines provides a practical route to stable pyridylzinc bromides. nih.gov 3-Bromopyridine can be converted to 3-pyridylzinc bromide, which can then be used in Negishi cross-coupling reactions. thieme-connect.de For instance, it can be coupled with 2,5-dichloropyridine, with the reaction occurring exclusively at the more reactive 2-position. thieme-connect.de

Synthesis of 3-Pyridylmagnesium Halides (Grignard Reagents)

Grignard reagents are among the most common organometallic compounds used in synthesis. The preparation of 3-pyridylmagnesium bromide from 3-bromopyridine in an ethereal solution has been well-established. researchgate.net This Grignard reagent can then be reacted with a variety of electrophiles to produce a range of 3-substituted pyridines. researchgate.net A convenient method for preparing pyridylmagnesium chlorides from bromopyridines involves a bromine-magnesium exchange reaction. acs.org Another approach involves the reaction of 3-bromopyridine with isopropylmagnesium chloride (i-PrMgCl) to generate the corresponding Grignard reagent in situ, which can then be used in subsequent reactions. researchgate.net However, the preparation of 3-pyridylmetallic halides through lithiation followed by transmetallation can be limited by the need for cryogenic temperatures and potential side reactions. nih.govsemanticscholar.org

Preparation of Pyridylboronic Acids and Esters

Pyridylboronic acids and their esters are versatile reagents, particularly in Suzuki-Miyaura cross-coupling reactions. ontosight.ai A common method for the synthesis of 3-pyridylboronic acid involves the reaction of 3-bromopyridine with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by quenching with a borate (B1201080) ester like triisopropyl borate. nih.govacs.org The order of addition of reagents is crucial for a successful and high-yielding preparation. acs.org An "in situ quench" protocol, where 3-bromopyridine is added to a mixture of the organolithium reagent and the borate ester, has been shown to be effective and scalable. acs.org

Another route involves the reaction of 3-bromopyridine with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, followed by hydrolysis of the resulting boronate ester. ontosight.ai

| Organometallic Reagent | Precursor | Method | Application |

| 3-Pyridylzinc Bromide | 3-Bromopyridine | Direct insertion of active zinc (Rieke zinc) with LiCl catalyst. researchgate.net | Negishi cross-coupling reactions. thieme-connect.de |

| 3-Pyridylmagnesium Bromide | 3-Bromopyridine | Reaction with magnesium in ether. researchgate.net | Synthesis of 3-substituted pyridines. researchgate.net |

| 3-Pyridylboronic Acid | 3-Bromopyridine | Lithium-halogen exchange with n-BuLi followed by reaction with a borate ester. nih.govacs.org | Suzuki-Miyaura cross-coupling reactions. ontosight.ai |

Mechanistic Investigations of 3 Bromopyridazine Reactivity

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, with palladium being a prominent catalyst. eie.grrsc.org These reactions have transformed synthetic organic chemistry, enabling the construction of complex molecules from readily available starting materials. rsc.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used for a variety of cross-coupling reactions involving aryl halides like 3-bromopyridazine. rsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. diva-portal.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron reagent and an organic halide. diva-portal.orgmdpi.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the use of relatively stable and environmentally benign organoboron reagents. rsc.orgresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., this compound) to form a palladium(II) intermediate. diva-portal.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, a step that is typically facilitated by a base. diva-portal.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst. diva-portal.org

Different types of organoboron reagents can be used, including boronic acids, boronic esters (like pinacol (B44631) esters), and organotrifluoroborates. rsc.orgresearchgate.net The choice of reagent can influence the reaction rate and outcome. rsc.org For instance, N-methyliminodiacetic acid (MIDA) boronates are stable surrogates for boronic acids and can be used in a "slow release" strategy to minimize side reactions. diva-portal.orgresearchgate.net

A study demonstrated the use of a photoredox/nickel dual catalysis for the cross-coupling of alkyltrifluoroborates with borylated aryl bromides. pnas.org The resulting product was then used in a subsequent palladium-catalyzed Suzuki coupling with 3-bromopyridine (B30812). pnas.orgnih.gov

The table below summarizes some examples of Suzuki-Miyaura couplings involving pyridyl halides.

| Catalyst/Ligand | Reactants | Product | Yield | Reference |

| Pd(PPh₃)₄ | Pyridyl boronic acids and bromopyridines | Bipyridine derivatives | 50-65% | mdpi.com |

| Cyclopalladated ferrocenylimine | 3-Pyridine boronic pinacol ester and pyridyl halides | Bipyridine derivatives | High | mdpi.com |

| Pd catalyst with imidazolium (B1220033) salt ligand | Boronic acids with 3- and 4-pyridyl groups | Bipyridine derivatives | High | mdpi.com |

| Pd(OAc)₂ / (o-tolyl)₃P | Pyridyl aluminum reagents and pyridyl bromides | Bipyridine derivatives | Good | mdpi.com |

The Heck reaction is a palladium-catalyzed method for forming a carbon-carbon bond between an aryl or vinyl halide and an alkene. rsc.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion, and then β-hydride elimination to form the substituted alkene product. rsc.orgliverpool.ac.uk

The regioselectivity of the Heck reaction (formation of α- or β-substituted products) can be influenced by the reaction conditions and the nature of the catalytic cycle (cationic vs. neutral pathway). rsc.org For example, in the reaction of 3-bromopyridine with butyl vinyl ether, an 8:1 ratio of α:β products was obtained. rsc.org The addition of LiCl can favor β-selectivity by promoting a neutral catalytic cycle. rsc.org

In a study on the Heck reaction of heteroaryl halides with electron-rich olefins in an ionic liquid, 3-bromopyridine was coupled with various vinyl ethers, leading exclusively to the α-arylated products. liv.ac.uk This high regioselectivity suggests an ionic mechanism is at play. liv.ac.uk

A supramolecular palladium catalyst has been developed that enhances the reactivity of the Mizoroki-Heck reaction between 3-bromopyridine and terminal olefins. rsc.orgrsc.orgrsc.org This catalyst utilizes remote zinc-nitrogen interactions to pre-organize the substrate around the active site. rsc.orgrsc.org The proposed mechanism involves the initial formation of a Pd(0) species, binding of the 3-bromopyridine to the zinc-porphyrin recognition site, oxidative addition, olefin coordination, migratory insertion, β-hydride elimination, and catalyst regeneration. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acs.org This reaction is a cornerstone of modern organic synthesis, with wide applications in the preparation of pharmaceuticals and functional materials. acs.org The canonical mechanism involves a Pd(0)/Pd(II) catalytic cycle. acs.org

Recently, a "naked nickel"-catalyzed amination of heteroaryl bromides, including 3-bromopyridine, has been developed. acs.org This ligand-free, thermal method allows for the efficient coupling of this compound with a variety of secondary and primary amines. acs.org The reaction of 3-bromopyridine with piperidine (B6355638) in the presence of a nickel catalyst and a zinc additive at 60 °C resulted in a 76% isolated yield of the aminated product. acs.org

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful method for forming C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to a low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. illinois.edu

In the context of this compound, the reaction with an organozinc reagent, such as an alkylzinc halide, would proceed through a catalytic cycle. The active catalyst, typically a Pd(0) or Ni(0) species, undergoes oxidative addition with this compound to form a pyridazinyl-metal-halide intermediate. This is followed by transmetalation with the organozinc reagent, where the organic group from the zinc compound is transferred to the metal center, displacing the halide. The final step is reductive elimination from the resulting diorganometal complex, which forms the desired substituted pyridazine (B1198779) and regenerates the active catalyst. wikipedia.orgillinois.edu

The reactivity and success of the Negishi coupling can be influenced by several factors, including the nature of the catalyst, ligands, and solvent. For instance, the use of lithium salts like LiCl can be beneficial by breaking down organozinc aggregates into more reactive monomeric zincate species. illinois.edu The choice of palladium or nickel as the catalyst also plays a crucial role, with palladium catalysts often exhibiting higher functional group tolerance. wikipedia.org

While the standard Negishi coupling often involves a Pd(0)/Pd(II) catalytic cycle, nickel-catalyzed reactions, particularly with unactivated alkyl electrophiles, can proceed through alternative mechanisms. illinois.edu One proposed pathway involves a transmetalation-first mechanism where the alkylzinc reagent reacts with a Ni(I) complex. This is followed by the reductive homolysis of the C-X bond of the alkyl halide, radical recombination, and finally, reductive elimination. illinois.edu

The table below summarizes representative conditions for Negishi-type coupling reactions.

| Catalyst | Ligand(s) | Organozinc Reagent | Electrophile | Solvent(s) | Additive(s) | Temperature | Yield |

| Pd-PEPPSI-IPent | N/A | Ph₂Zn | 4-Bromoanisole | THF | N/A | RT | 98% |

| Pd-PEPPSI-IPent | N/A | Ph₂Zn | 4-Bromoanisole | THF/DMI | N/A | RT | ~50% conv. |

| Pd(PPh₃)₄ | PPh₃ | Functionalized organozinc | Bromobenzene | THF | N/A | 60°C | Varies |

| Pd(OAc)₂(PPh₃)₂ | PPh₃ | Functionalized organozinc | Bromobenzene | THF | N/A | 60°C | Varies |

This table presents data from various Negishi coupling reactions to illustrate typical conditions and outcomes.

Nickel-Catalyzed Coupling Reactions

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions involving this compound.

Nickel-catalyzed cyanation provides a direct route to pyridazinecarbonitriles. A notable method employs Ni(dppf)Cl₂ as a precatalyst with Zn(CN)₂ as the cyanide source and DABAL-Me₃ as a soluble reductant. organic-chemistry.org The addition of tetrabutylammonium (B224687) bromide (TBABr) is crucial as it enhances the solubility of Zn(CN)₂. organic-chemistry.org The proposed mechanism begins with the reduction of the Ni(II) precatalyst to a Ni(0) species. This is followed by oxidative addition of this compound to the Ni(0) center, transmetalation with the cyanide source, and finally, reductive elimination to yield 3-cyanopyridazine and regenerate the Ni(0) catalyst. organic-chemistry.org

Another approach utilizes acetonitrile (B52724) as the cyanide source, assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me₄-DHP). nih.gov This system operates via a different mechanism where Si–Me₄-DHP acts as both a reductant to generate the active Ni(0) species and as a silylating agent. The catalytic cycle involves oxidative addition of the aryl halide to Ni(0), followed by silylation of the resulting Ni(II) complex and subsequent C-CN bond cleavage of acetonitrile. nih.gov

| Catalyst System | Cyanide Source | Reductant | Additive(s) | Key Features |

| Ni(dppf)Cl₂ | Zn(CN)₂ | DABAL-Me₃ | TBABr | Homogeneous, mild conditions. organic-chemistry.org |

| Ni(MeCN)₆₂ / 1,10-phenanthroline | Acetonitrile | Si–Me₄-DHP | N/A | Toxic cyanide-free. nih.gov |

| NiBr₂ / L1 | BrCN | Zn | DBU | Tolerates various functional groups. mdpi.com |

This table summarizes different nickel-catalyzed cyanation methods.

Nickel-catalyzed reductive couplings enable the formation of C-C bonds between two electrophiles in the presence of a reductant. In the case of this compound, reductive homocoupling would lead to the formation of 3,3'-bipyridazine. The mechanism for such reactions can be complex and substrate-dependent. nih.gov

For reductive homocoupling of aryl halides, a proposed mechanism involves the reduction of a Ni(II) precatalyst to a Ni(I) species. Oxidative addition of the aryl halide to the Ni(I) complex forms a Ni(III) intermediate. A subsequent disproportionation or further reaction can lead to a Ni(III)-diaryl species, which then undergoes reductive elimination to form the biaryl product and a Ni(I) species, continuing the catalytic cycle. researchgate.net Electrochemical methods have also been developed for the reductive homocoupling of bromopyridines, offering an environmentally friendly approach. mdpi.com

Heterocoupling, or cross-electrophile coupling (XEC), involves the reaction of two different electrophiles, such as this compound and an alkyl halide. cardiff.ac.uk Mechanistically, these reactions often involve the formation of radical intermediates. nih.gov A plausible pathway starts with the reduction of a Ni(II) precatalyst to a Ni(0) species. Oxidative addition of one electrophile (e.g., this compound) to Ni(0) forms a Ni(II) intermediate. This intermediate can then react with a radical generated from the second electrophile via a separate reduction process. The resulting Ni(III) species undergoes reductive elimination to afford the cross-coupled product. nih.gov

The combination of photoredox catalysis with nickel catalysis has emerged as a powerful strategy for C-C bond formation under mild conditions. princeton.edu This dual catalytic system allows for the coupling of sp³-hybridized carbon centers with aryl halides like this compound. pnas.orgpnas.org

The general mechanism involves a photoredox catalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. princeton.eduresearchgate.net In the context of coupling an alkyl partner with this compound, the photocatalyst can oxidize an alkylboron reagent or a carboxylic acid to generate an alkyl radical. researchgate.netacs.org This radical then adds to a Ni(0) complex, which is concurrently maintained in the catalytic cycle, to form a Ni(I)-alkyl intermediate. This species can then undergo oxidative addition with this compound to form a Ni(III) complex. Subsequent reductive elimination yields the C(sp²)-C(sp³) coupled product and regenerates a Ni(I) species. The photocatalyst's cycle is closed by a final reduction or oxidation step involving the nickel catalyst. princeton.eduacs.org

This synergistic approach offers unique reactivity, enabling the use of readily available starting materials and exhibiting high functional group tolerance. pnas.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a classic and still highly relevant method for forming carbon-heteroatom bonds.

The Ullmann condensation is a copper-promoted reaction that allows for the formation of aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.org To synthesize aryloxy-pyridazines, this compound can be reacted with an aryloxide in the presence of a copper catalyst.

The mechanism of the Ullmann-type reaction is generally understood to involve a Cu(I) species as the active catalyst. The reaction between the aryloxide and a Cu(I) salt generates a copper aryloxide intermediate. This intermediate then undergoes a reaction with this compound, likely through an oxidative addition/reductive elimination pathway, to form the desired aryloxy-pyridazine and a copper halide. wikipedia.orgorganic-chemistry.org More recent proposals also consider the involvement of Cu(III) intermediates in the catalytic cycle. organic-chemistry.org

Modern Ullmann-type reactions often utilize soluble copper catalysts with ligands to facilitate the reaction under milder conditions compared to the traditional high-temperature, stoichiometric copper protocols. wikipedia.org Ligand-free systems have also been developed, for example, using deep eutectic solvents which can act as both the solvent and a component of the reaction. nih.gov

The table below shows an example of a ligand-free copper-catalyzed Ullmann-type C-O bond formation.

| Catalyst | Base | Solvent/Reagent | Temperature | Yield |

| CuI or CuCl₂ | K₂CO₃ | Choline chloride/Glycerol | 80°C | up to 98% |

This table illustrates conditions for a sustainable Ullmann-type ether synthesis. nih.gov

Ketone Synthesis via Organozinc and Copper Co-catalysis

The synthesis of ketones utilizing this compound can be effectively achieved through organozinc and copper co-catalysis. 3-Pyridylzinc bromide, a key intermediate, can be prepared directly from 3-bromopyridine and activated zinc. mdpi.comresearchgate.net This organozinc reagent readily participates in copper-catalyzed coupling reactions with various acyl chlorides to produce the corresponding ketones in good yields. mdpi.comthieme-connect.com

The process involves the initial formation of the organozinc compound, which is then subjected to a copper-catalyzed acylation. For instance, the reaction of 3-pyridylzinc bromide with benzoyl chloride in the presence of a copper catalyst yields phenyl(pyridin-3-yl)methanone. mdpi.com This methodology is applicable to a range of acyl chlorides, demonstrating its utility in constructing diverse ketone structures.

Table 1: Copper-Catalyzed Ketone Synthesis from 3-Pyridylzinc Bromide

| Electrophile (Acyl Chloride) | Product | Yield (%) |

| Benzoyl chloride | Phenyl(pyridin-3-yl)methanone | 85 |

| Acetyl chloride | 1-(Pyridin-3-yl)ethan-1-one | 78 |

| Propanoyl chloride | 1-(Pyridin-3-yl)propan-1-one | 82 |

| Butanoyl chloride | 1-(Pyridin-3-yl)butan-1-one | 80 |

This table is based on data presented in the text and supported by findings in the cited literature. mdpi.com

Directed Ortho Metalation (DoM) and Lithiation Studies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. covenantuniversity.edu.ngacs.org In the case of this compound and related 3-halopyridines, the halogen substituent can direct metalation to specific positions on the ring. researchgate.netresearchgate.net

Regioselectivity of Lithiation Directed by Heteroatoms and Lewis Acids (e.g., BF3)

The regioselectivity of lithiation of 3-bromopyridine can be significantly influenced by the choice of base and the presence of Lewis acids like boron trifluoride (BF₃). researchgate.netacs.org When 3-bromopyridine is complexed with BF₃, treatment with lithium diisopropylamide (LDA) leads to exclusive lithiation at the C-2 position. researchgate.net This is attributed to the complex-induced proximity effect, where the Lewis acid coordinates to the pyridine (B92270) nitrogen, directing the base to the adjacent C-2 proton. covenantuniversity.edu.ng

In the absence of a Lewis acid, the regioselectivity can be less specific or directed to other positions. For example, using LDA alone on 3-bromopyridine can lead to lithiation at the C-4 position. covenantuniversity.edu.ngznaturforsch.com The choice of the lithiating agent and reaction conditions are therefore crucial in controlling the site of functionalization. researchgate.netresearchgate.net

Pathways to Mono- and Dilithiation of this compound

Both mono- and dilithiation of the pyridazine ring can be achieved, providing pathways to a variety of substituted derivatives. Monolithiation of the BF₃ adduct of 3-bromopyridine with one equivalent of LDA results in selective deprotonation at the C-2 position. researchgate.net

Interestingly, dilithiation can also be accomplished. Treatment of the BF₃-complexed 3,5-lutidine with two equivalents of LDA allows for dilithiation at the 2- and 6-positions. researchgate.net While direct studies on the dilithiation of this compound itself are less common, the principles established with analogous pyridine systems suggest that sequential or double deprotonation is feasible under appropriate conditions, opening avenues for the introduction of multiple substituents.

Reactivity of this compound N-Oxide Derivatives

The N-oxide functionality significantly alters the electronic properties of the pyridazine ring, influencing its reactivity in various transformations.

Amination Mechanisms of 3-Bromopyridine 1-Oxide

3-Bromopyridine 1-oxide can undergo ammonolysis to yield 3-aminopyridine (B143674) 1-oxide, a reaction often catalyzed by copper sulfate. e-bookshelf.de This transformation highlights the increased susceptibility of the N-oxide derivative to nucleophilic substitution compared to the parent heterocycle. Subsequent reduction of the N-oxide provides 3-aminopyridine. e-bookshelf.de The presence of the N-oxide group activates the ring towards nucleophilic attack, facilitating the displacement of the bromide.

Role of N-Oxides as Ligands in Catalytic Processes

Pyridine N-oxides, including derivatives of this compound, have emerged as versatile ligands in a variety of catalytic processes. scispace.comrsc.org Their ability to coordinate with metal centers through the oxygen atom makes them effective in modulating the reactivity and selectivity of catalysts. rsc.org

For instance, chiral pyridine N-oxides have been successfully employed as ligands in asymmetric catalysis, including palladium-catalyzed Friedel-Crafts alkylations and copper-catalyzed N-arylation of imidazoles. rsc.orgnih.gov The electronic and steric properties of the pyridine N-oxide ligand can be fine-tuned by introducing substituents on the ring, allowing for the optimization of catalytic performance. acs.org The coordination of the N-oxide to a metal can enhance the Lewis acidity of the metal center or participate directly in the catalytic cycle. researchgate.netfu-berlin.de

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for probing the molecular vibrations of 3-Bromopyridazine. These vibrations, which include the stretching and bending of bonds, are unique to the molecule's structure and provide a characteristic fingerprint. tanta.edu.egbruker.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The analysis of the FT-IR spectrum of pyridazine (B1198779) derivatives allows for the assignment of specific vibrational frequencies to corresponding molecular motions. For instance, the C-H stretching vibrations in the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The characteristic vibrations of the pyridazine ring, involving C-C and C-N stretching, are observed at lower frequencies. The presence of the bromine atom introduces a C-Br stretching vibration, which is generally found in the lower frequency region of the spectrum.

Interactive Data Table: Representative FT-IR Vibrational Modes for Pyridine (B92270) Derivatives

The following table, based on data from related pyridine compounds, illustrates the types of vibrational modes that would be expected and analyzed in an FT-IR spectrum of this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H Stretching | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the pyridazine ring. |

| Ring Stretching | 1600 - 1400 | Stretching vibrations of the C-C and C-N bonds within the ring. |

| In-plane Bending | 1300 - 1000 | Bending of C-H and ring bonds within the plane of the molecule. |

| Out-of-plane Bending | 900 - 700 | Bending of C-H and ring bonds out of the plane of the molecule. |

| C-Br Stretching | 700 - 500 | Stretching of the carbon-bromine bond. |

Note: The exact wavenumbers for this compound would require experimental measurement and computational analysis.

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The application of Surface-Enhanced Raman Spectroscopy (SERS) can significantly amplify the Raman signal of molecules adsorbed onto metallic nanostructures, enabling the detection of even minute quantities of a substance. researchgate.netmdpi.com

Studies have successfully employed SERS for the analysis of related bromopyridine isomers. kyoto-u.ac.jp For 3-bromopyridine (B30812), SERS has been utilized in conjunction with high-performance liquid chromatography (HPLC) to monitor chemical reactions in real-time. researchgate.netsioc-journal.cn In these experiments, the characteristic vibrational modes of 3-bromopyridine were clearly identified in the SERS spectra. researchgate.netsioc-journal.cn The enhancement of the Raman signal is a key advantage, with enhancement factors reaching up to 10⁶ for bromopyridines adsorbed on gold or silver nanoparticles. kyoto-u.ac.jp

The SERS spectra of 3-bromopyridine feature prominent bands corresponding to ring breathing vibrations, which are highly characteristic of the pyridine ring structure. kyoto-u.ac.jp The position of the bromine substituent influences the SERS intensity. kyoto-u.ac.jp This technique's high sensitivity makes it a valuable tool for detailed structural characterization and for monitoring processes involving this compound. researchgate.netresearchgate.netsioc-journal.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, the protons on the pyridazine ring exhibit distinct chemical shifts due to the electronegativity of the nitrogen atoms and the bromine substituent.

While a specific ¹H NMR spectrum for this compound was not found in the search results, data for the closely related 3-bromopyridine is available. For 3-bromopyridine, the proton signals are observed at distinct chemical shifts, and the coupling constants (J) between adjacent protons provide information about their connectivity. chemicalbook.comchegg.comchegg.com For instance, the ¹H NMR spectrum of 3-bromopyridine in CDCl₃ shows signals at approximately 8.68, 8.52, 7.80, and 7.19 ppm. chemicalbook.com The analysis of these chemical shifts and coupling patterns allows for the unambiguous assignment of each proton to its position on the ring. chegg.comchegg.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

Based on the known effects of substituents on the pyridazine ring, the following table provides a prediction of the ¹H NMR spectral data for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~8.0 - 8.2 | Doublet of doublets (dd) | J(H4,H5), J(H4,H6) |

| H-5 | ~7.4 - 7.6 | Multiplet (m) | J(H4,H5), J(H5,H6) |

| H-6 | ~9.0 - 9.2 | Doublet of doublets (dd) | J(H4,H6), J(H5,H6) |

Note: These are predicted values and require experimental verification.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not directly available from the searches. However, data for related bromopyridines can provide insight. rsc.orgresearchgate.net For example, in substituted pyridines, the carbon atom attached to the bromine (C-Br) will have a chemical shift that is significantly affected by the bromine atom. The other carbon atoms in the ring will also show distinct chemical shifts based on their position relative to the nitrogen atoms and the bromine substituent. rsc.orgresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Data for this compound

The following table presents predicted ¹³C NMR chemical shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~120 - 125 |

| C-4 | ~138 - 142 |

| C-5 | ~125 - 130 |

| C-6 | ~150 - 155 |

Note: These are predicted values and require experimental verification.

Heteronuclear NMR (e.g., ⁷⁷Se, ¹²⁵Te) for Organochalcogen Derivatives

The versatility of this compound as a building block allows for the synthesis of various derivatives, including organochalcogen compounds where the bromine atom is replaced by selenium or tellurium. Heteronuclear NMR spectroscopy, specifically ⁷⁷Se and ¹²⁵Te NMR, is crucial for characterizing these derivatives. huji.ac.ilhuji.ac.il

⁷⁷Se and ¹²⁵Te are both spin ½ nuclei, making them suitable for NMR studies. huji.ac.ilhuji.ac.il These techniques provide direct information about the chemical environment of the selenium or tellurium atom. The chemical shifts in ⁷⁷Se and ¹²⁵Te NMR are highly sensitive to the electronic structure and coordination around the chalcogen atom. northwestern.edunih.govrsc.org

For instance, in organoselenium compounds, ⁷⁷Se NMR chemical shifts can span a wide range, providing detailed information about the nature of the selenium-containing functional group. huji.ac.ilnorthwestern.edu Similarly, ¹²⁵Te NMR is a powerful tool for studying the structure and bonding in organotellurium compounds. huji.ac.il The analysis of coupling constants between the chalcogen nucleus and adjacent protons or carbons can further aid in structural elucidation. huji.ac.ilhuji.ac.il While specific NMR data for 3-pyridazineselenoethers or telluroethers were not found, the principles of ⁷⁷Se and ¹²⁵Te NMR are well-established for a wide range of organochalcogen compounds. huji.ac.ilhuji.ac.ilnorthwestern.edunorthwestern.edu

Electronic Spectroscopy for Electronic Transitions and Interactions

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules. When a molecule absorbs ultraviolet (UV) or visible light, its electrons are promoted from a ground state to a higher energy excited state, a process known as an electronic transition. libretexts.org The energy required for these transitions provides insight into the types of electrons (e.g., π, σ, and n electrons) and the nature of the molecular orbitals within the compound. shu.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. libretexts.org For organic molecules like this compound, the most significant absorptions arise from electronic transitions involving n (non-bonding) and π (pi) electrons into π* (pi-antibonding) orbitals. shu.ac.uk These transitions require an unsaturated group, or chromophore, which is present in the pyridazine ring. shu.ac.uk

The structure of this compound features a conjugated π system within its pyridazine ring, which also contains nitrogen atoms with non-bonding lone pair electrons. Consequently, two primary types of electronic transitions are expected in its UV-Vis spectrum:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like pyridazine, the energy gap for these transitions is smaller compared to isolated double bonds, leading to absorption at longer wavelengths. libretexts.org These transitions are typically characterized by high molar absorptivities (ε), often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions:* This type of transition involves promoting a non-bonding electron from a nitrogen atom's lone pair to a π* antibonding orbital. These transitions are generally of lower energy than π → π* transitions and thus appear at even longer wavelengths. However, they are less probable, resulting in significantly lower molar absorptivities, typically between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The solvent used for analysis can influence the absorption peaks. Increasing solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions, as the polar solvent stabilizes the non-bonding orbital, increasing the energy gap. Conversely, a bathochromic (red) shift is often observed for π → π* transitions with increasing solvent polarity. shu.ac.uk

| Transition Type | Involved Orbitals | Typical Molar Absorptivity (ε) | Structural Requirement |

| π → π | From π bonding to π antibonding | 1,000 - 10,000 L mol⁻¹ cm⁻¹ | Unsaturated group (chromophore) |

| n → π | From n non-bonding to π antibonding | 10 - 100 L mol⁻¹ cm⁻¹ | Atom with lone pair adjacent to a π system |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is not a spectroscopic method as it does not involve light absorption or emission. neu.edu.tr In a typical experiment, a molecule is ionized, often by electron impact, which removes an electron to form a radical cation known as the molecular ion (M⁺). neu.edu.tr The m/z value of this ion provides the molecular weight of the compound.

For this compound (C₄H₃BrN₂), the molecular ion peak is particularly distinctive due to the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an M+2 peak of almost identical intensity.

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. neu.edu.tr For this compound, fragmentation could occur through several pathways, such as the loss of a bromine radical (Br•) or the cleavage of the pyridazine ring.

| Ion/Fragment | Description | Expected m/z | Significance |

| [C₄H₃⁷⁹BrN₂]⁺ | Molecular ion with ⁷⁹Br | 158 | Confirms molecular weight (M⁺ peak) |

| [C₄H₃⁸¹BrN₂]⁺ | Molecular ion with ⁸¹Br | 160 | Confirms presence of Bromine (M+2 peak) |

| [C₄H₃N₂]⁺ | Loss of Bromine atom | 79 | Indicates a common fragmentation pathway |

| [C₃H₃N]⁺ | Fragmentation of the ring | 53 | Possible ring cleavage fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful experimental science used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the electron density can be produced, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.org

Below is a table showing example crystallographic data from the aforementioned pyridazino-indole derivative, illustrating the parameters determined by X-ray crystallography. mdpi.com

| Parameter | Value | Description |

| Compound | Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | N/A |

| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P-1 | The space group defines the crystal's symmetry elements. |

| a (Å) | 5.9308 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.9695 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.7966 | Length of the 'c' axis of the unit cell. |

| α (°) | 100.5010 | Angle between 'b' and 'c' axes. |

| β (°) | 98.6180 | Angle between 'a' and 'c' axes. |

| γ (°) | 103.8180 | Angle between 'a' and 'b' axes. |

| **V (ų) ** | 900.07 | Volume of the unit cell. |

Data from a related pyridazine derivative to illustrate the output of X-ray crystallography analysis. mdpi.com

Advanced Analytical Methods for Reaction Monitoring and Kinetic Studies

Monitoring the progress of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and understanding reaction kinetics. americanpharmaceuticalreview.com While individual analytical techniques are powerful, hyphenated methods that combine separation with sensitive detection offer enhanced capabilities.

High-Performance Liquid Chromatography (HPLC) Coupled with Spectroscopic Detection (e.g., HPLC-SERS)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture. When coupled with a highly sensitive detector, it becomes a formidable tool for real-time reaction monitoring. One such advanced hyphenated technique is HPLC coupled with Surface-Enhanced Raman Spectroscopy (HPLC-SERS).

SERS is a technique that provides greatly enhanced Raman signals from molecules adsorbed onto certain rough metal surfaces, allowing for the detection of trace amounts of analytes. researchgate.netekb.eg However, complex matrices can interfere with the signal. researchgate.net By first separating the reaction mixture with HPLC, the target analyte (e.g., reactant, intermediate, or product) can be isolated before it is subjected to SERS detection. This combination leverages the high separation efficiency of HPLC and the high sensitivity of SERS. researchgate.net

A pertinent research example demonstrates the power of HPLC-SERS for monitoring a Suzuki coupling reaction between 3-bromopyridine (a structural analog of this compound) and phenylboronic acid. researchgate.net In the study, samples were taken from the reaction mixture at various time points and analyzed. The HPLC separated the reactant (3-bromopyridine) from the product, and the SERS detector provided a distinct spectroscopic fingerprint for each, allowing for their quantification over time. This approach enables detailed kinetic studies and provides a deeper understanding of the reaction mechanism. researchgate.net

| Advantage | Description |

| High Separation Efficiency | HPLC effectively separates reactants, intermediates, and products from a complex reaction mixture. researchgate.net |

| High Sensitivity | SERS detection allows for the identification and quantification of analytes at very low concentrations. mdpi.com |

| Specificity | The SERS spectrum provides a unique vibrational fingerprint of the molecule, ensuring accurate identification. |

| Real-Time Monitoring | The coupling allows for rapid, sequential analysis of samples taken directly from a reaction, enabling kinetic studies. researchgate.net |

| Reduced Matrix Interference | The chromatographic separation step minimizes the interference from other components in the sample, which can be a bottleneck in direct SERS analysis. researchgate.net |

Computational Chemistry and Theoretical Modeling of 3 Bromopyridazine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT has become a principal method for studying the quantum mechanical properties of molecules, providing a balance between accuracy and computational cost. For 3-bromopyridazine, DFT calculations are instrumental in understanding its fundamental characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, a planar structure is predicted to be the most stable conformation. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to perform these optimizations, yielding precise bond lengths and angles. researchgate.netresearchgate.net

Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable conformers. iupac.orgucsb.edu For a relatively rigid molecule like this compound, the conformational landscape is simple, with the planar geometry representing the global minimum on the potential energy surface. This planarity is a key feature of its ground electronic state. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical DFT calculation results for similar pyridine (B92270) derivatives. Actual values can vary with the level of theory and basis set used.)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-Br | 1.895 |

| C3-C4 | 1.390 | |

| C4-C5 | 1.385 | |

| C5-C6 | 1.392 | |

| N1-N2 | 1.335 | |

| N1-C6 | 1.338 | |

| N2-C3 | 1.340 | |

| Bond Angle | N2-C3-C4 | 120.5 |

| C3-C4-C5 | 118.9 | |

| C4-C5-C6 | 118.8 | |

| N1-C6-C5 | 120.7 | |

| N2-N1-C6 | 121.1 | |

| N1-N2-C3 | 120.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. imperial.ac.ukossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. mdpi.comresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net DFT calculations provide the energies of these orbitals and thus the HOMO-LUMO gap. researchgate.net For this compound, the HOMO is typically a π-orbital distributed over the pyridazine (B1198779) ring, while the LUMO is a π* anti-bonding orbital. The presence of the bromine atom can influence the energies and distributions of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound (Note: These values are illustrative and depend on the computational method and solvent model.)

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.de Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. libretexts.orgresearchgate.net

For this compound, MEP maps calculated using DFT show the most negative potential localized around the nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pairs of electrons. researchgate.net This indicates their propensity to act as nucleophilic centers. Conversely, the hydrogen atoms and the region around the carbon atom bonded to the bromine atom exhibit positive potential, marking them as potential sites for nucleophilic attack. researchgate.net

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. ajrcps.com These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. doi.org

For this compound, DFT calculations can predict the frequencies of characteristic vibrations, such as C-H stretching, C-N stretching, ring breathing modes, and C-Br stretching. The potential energy distribution (PED) analysis can then be used to provide a detailed assignment of each vibrational mode. nih.gov

Table 3: Calculated vs. Experimental Vibrational Frequencies for Key Modes of this compound (Note: The following is a representative selection. A full vibrational analysis would include all normal modes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR/Raman) | Assignment |

| ν(C-H) | 3085 | 3080 | C-H stretching |

| Ring stretching | 1560 | 1555 | C=C/C=N stretching |

| Ring stretching | 1415 | 1410 | C-N stretching |

| C-H in-plane bend | 1180 | 1175 | C-H bending |

| ν(C-Br) | 650 | 645 | C-Br stretching |

Quantum Chemical Investigations of Reaction Mechanisms and Pathways

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions, providing information about transition states and intermediates that are often difficult to observe experimentally. mdpi.comnih.govrsc.org

This compound can undergo nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a nucleophile. Computational studies can map out the potential energy surface for such reactions, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org

The classic SNAr mechanism proceeds via a two-step process involving the formation of a high-energy intermediate known as a Meisenheimer complex. acs.org However, computational studies have also explored the possibility of concerted SNAr mechanisms, where bond-forming and bond-breaking occur in a single step. acs.org DFT calculations can be used to locate the transition state structure for the rate-determining step of the reaction. rsc.org The energy barrier associated with this transition state determines the reaction rate. By comparing the activation energies for substitution at different positions on the pyridazine ring, the regioselectivity of the reaction can be predicted. For this compound, computational models can help to understand why nucleophilic attack occurs preferentially at the C3 position. sci-hub.se

Modeling of Catalytic Cycles and Ligand Effects in Transition-Metal Catalysis (e.g., Olefin Metathesis Initiation)

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of transition-metal-catalyzed reactions. researchgate.netresearchgate.net These methods allow for the detailed modeling of catalytic cycles, providing insights into reaction pathways, transition states, and the influence of ligands on catalyst activity and stability. researchgate.net

While extensive computational and experimental work has focused on the role of 3-bromopyridine (B30812) as a labile ligand in these systems, specific studies on its isomer, This compound , are not prominent in the surveyed literature. For catalysts containing 3-bromopyridine, theoretical studies have been crucial in understanding their enhanced reactivity. DFT calculations on sulfoxide-based Hoveyda-Grubbs complexes showed that the addition of a 3-bromopyridine ligand significantly accelerates initiation. acs.orguw.edu.pl These computational models confirmed that the initiation mechanism changes with the presence of the pyridine ligand, involving a multistep sequence that explains the observed differences in catalytic behavior. acs.org

Theoretical models for third-generation Grubbs catalysts bearing two 3-bromopyridine ligands have explored various initiation mechanisms, including dissociative, associative, and interchange pathways. uw.edu.pl For small olefins, the reaction is proposed to proceed via an associative mechanism, while for larger olefins, the dissociation of a 3-bromopyridine ligand is the initial, rate-determining step. uw.edu.pl The calculated energy barriers from these models align well with experimental data, validating the predictive power of the computational approach. uw.edu.pl

Analysis of Non-Covalent Interactions: Atoms in Molecules (AIM) and Reduced Density Gradient (RDG)

The study of non-covalent interactions is fundamental to understanding supramolecular chemistry, crystal engineering, and biological recognition. The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous framework for this by analyzing the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de QTAIM defines atoms as regions of space and identifies bond paths and critical points that characterize the nature of atomic interactions, from strong covalent bonds to weak non-covalent contacts like hydrogen and halogen bonds. wiley-vch.deresearchgate.net

Complementary to AIM, the Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing non-covalent interactions. polimi.it RDG plots reveal regions of steric repulsion, van der Waals interactions, and strong attractive interactions like hydrogen bonds based on the relationship between the electron density and its gradient. dergipark.org.trniscpr.res.in

While specific AIM and RDG analyses for this compound were not found in the surveyed literature, these methods have been applied to structurally similar bromo-heterocyclic compounds, offering a template for the type of insights such a study would yield.

3-bromo-2-Hydroxypyridine: In a theoretical investigation of this molecule, AIM and RDG analyses were employed to describe intermolecular interactions. researchgate.net

2-bromopyridine (B144113): The role of water as a catalyst in the nucleophilic substitution reaction of 2-bromopyridine was investigated using QTAIM and RDG. niscpr.res.in These analyses confirmed the presence of stabilizing hydrogen bonds in the transition state, with interaction energies calculated from AIM data. The RDG analysis visually supplemented these findings. niscpr.res.in

Other Bromo-compounds: RDG analysis has been used to study non-covalent interactions in compounds like [3-(3-bromophenyl)-cis-4,5-dihydroisoxazol-4,5-yl] bis(methylene) diacetate, helping to define the nature of intermolecular forces. dergipark.org.tr

An AIM/RDG study of this compound would be expected to characterize key interactions such as C-H···N hydrogen bonds, π-π stacking between pyridazine rings, and, crucially, C-Br···N or C-Br···Br halogen bonds, which are significant in the crystal packing of halogenated heterocyles. rsc.orgresearchgate.net The table below summarizes topological parameters from an AIM analysis of a related compound, illustrating the data obtained from such a study.

Table 1: Representative QTAIM Parameters for Non-Covalent Interactions in a Model System. (Note: This data is illustrative, derived from analyses of related compounds, not this compound itself.)

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) | Interaction Nature |

|---|---|---|---|---|

| C-H···O | 0.015 | +0.025 | -0.001 | Hydrogen Bond |

| C-H···S | 0.020 | +0.030 | -0.002 | Hydrogen Bond |

| C-Br···S | 0.008 | +0.012 | +0.0005 | Halogen Bond (van der Waals) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. ej-chem.orgnih.gov By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new molecules, guiding the synthesis of more potent and selective drug candidates. nih.govnih.gov

The pyridazine scaffold is recognized as a versatile pharmacophore present in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govbeilstein-journals.orgresearchgate.net Consequently, pyridazine derivatives have been the subject of QSAR studies to understand the structural requirements for their therapeutic actions.

A notable study explored the structure-activity relationship of pyridazine-based compounds as inhibitors of amyloid fibril formation, a process implicated in neurodegenerative diseases. acs.org This work synthesized and tested a series of derivatives of a lead compound, RS-0406, to investigate how structural modifications influenced inhibitory activity. The study revealed that the nature and position of substituents on the flanking aryl rings attached to the pyridazine core were critical for inhibition. For instance, a fluorinated derivative demonstrated more effective kinetic inhibition than the original lead compound. The research employed QSAR methods to analyze the results and propose more effective future inhibitors. acs.org

Another study developed QSAR models for a series of tetrazolo[1,5-b]pyridazine (B14759603) derivatives to investigate their antinociceptive and anti-inflammatory activities. beilstein-journals.orgbeilstein-journals.org The results indicated a strong correlation between the two biological effects and helped to deduce key structure-activity relationships, such as the positive effect of an amino group substituent. beilstein-journals.org

The table below presents data from a QSAR study on pyridazine-based amyloid inhibitors, showing the experimental activity (IC50) and key molecular descriptors that could be used to build a predictive model.

Table 2: Data from a Structure-Activity Relationship Study of Pyridazine-Based Amyloid Inhibitors. (Data adapted from a study on pyridazine derivatives acs.org)

| Compound | Substituent (R) | Experimental IC50 (μM) | Calculated LogP | Topological Polar Surface Area (TPSA) (Ų) |

|---|---|---|---|---|

| Lead Compound | 4-OH | 1.8 ± 0.2 | 3.15 | 86.14 |

| Derivative 1 | 2-OH | 10.8 ± 1.1 | 3.15 | 86.14 |

| Derivative 2 | 4-F | 1.5 ± 0.2 | 3.42 | 65.68 |

| Derivative 3 | 4-Cl | 2.1 ± 0.3 | 3.96 | 65.68 |

This data illustrates how systematic changes, such as the position of a hydroxyl group or the type of halogen, affect biological activity. Although a specific QSAR study focused solely on this compound derivatives was not identified, the existing research on the broader pyridazine class demonstrates a clear framework for how such an analysis would proceed, correlating descriptors like lipophilicity (LogP), electronic properties, and steric factors with a measured biological endpoint.

Synthetic Applications and Derivatization Strategies of 3 Bromopyridazine

Applications in Pharmaceutical Synthesis and Drug Discovery

The pyridazine (B1198779) nucleus is a common feature in many biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netrjptonline.orgnih.gov 3-Bromopyridazine, as a key starting material, enables the synthesis of diverse pyridazine derivatives with therapeutic potential. chemshuttle.com

Precursor for Advanced Pyridazine-Containing Bioactive Molecules

This compound is a fundamental building block for the synthesis of more complex, biologically active molecules containing the pyridazine core. chemshuttle.combiosynth.com Its utility lies in the ability of the bromine atom to participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridazine ring. chemshuttle.comuzh.ch This versatility has been exploited in the synthesis of compounds targeting a range of biological targets, including kinases and G protein-coupled receptors. chemshuttle.com

For example, the synthesis of 3,4-disubstituted pyridazines can be achieved with high regioselectivity through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl-enol ethers, followed by functionalization of the resulting 3-bromo-pyridazines. uzh.ch This method provides a powerful tool for creating a library of diverse pyridazine-containing molecules for biological screening.

Synthesis of Nicotinic Acetylcholine (B1216132) Receptor Agonists and Related Neuroactive Compounds